methyl (4-(N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)sulfamoyl)phenyl)carbamate

Description

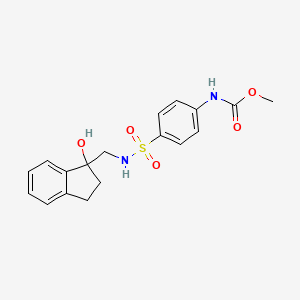

The compound methyl (4-(N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)sulfamoyl)phenyl)carbamate features a carbamate group linked to a phenyl ring, which is further substituted with a sulfamoyl moiety and a 1-hydroxy-2,3-dihydro-1H-inden-1-yl group.

Properties

IUPAC Name |

methyl N-[4-[(1-hydroxy-2,3-dihydroinden-1-yl)methylsulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-25-17(21)20-14-6-8-15(9-7-14)26(23,24)19-12-18(22)11-10-13-4-2-3-5-16(13)18/h2-9,19,22H,10-12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNLAERUOXPZBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function. For example, some indole derivatives have been shown to inhibit certain enzymes, leading to a decrease in the production of specific proteins.

Biological Activity

Methyl (4-(N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)sulfamoyl)phenyl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Indene Moiety : Starting from an indene precursor, the hydroxyl group is introduced via hydroxylation.

- Sulfonamide Formation : The indene derivative is reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

- Methylation : The final step involves methylation of the nitrogen atom using a methylating agent such as methyl iodide .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Inhibition of Cancer Cell Proliferation : Analogous compounds have shown IC50 values ranging from 21.3 µM to 28.3 µM against various human cancer cell lines such as MCF-7 and A549 .

- Mechanism of Action : These compounds may induce apoptosis through caspase activation and inhibit key signaling pathways involved in tumor growth .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties, particularly against bacterial strains. Research on similar sulfonamide derivatives has demonstrated effectiveness against various pathogens, indicating a promising avenue for further exploration in antimicrobial therapy .

Enzyme Inhibition

This compound may act as an enzyme inhibitor. Studies have shown that related carbamate derivatives selectively inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and tissue remodeling .

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

| Study | Compound | Target | IC50 Value | Effect |

|---|---|---|---|---|

| Study A | Benzamide Derivative | MCF-7 Cells | 5.85 µM | Significant growth inhibition |

| Study B | Sulfonamide Analog | A549 Cells | 21.3 µM | Induction of apoptosis |

| Study C | Carbamate Variant | MMPs | N/A | Selective inhibition |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

Research has indicated that compounds similar to methyl (4-(N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)sulfamoyl)phenyl)carbamate exhibit antimicrobial properties. These properties are particularly relevant in the development of new antibiotics to combat resistant bacterial strains. Studies have shown that sulfamoyl derivatives can inhibit bacterial growth effectively, suggesting their potential as lead compounds for drug development .

Anti-inflammatory Properties:

The compound's structure suggests potential anti-inflammatory activity, which is a significant area of interest in pharmacology. Compounds derived from the indenyl group have been noted for their ability to modulate inflammatory pathways, making them candidates for treating chronic inflammatory diseases .

Analgesic Effects:

Preliminary studies indicate that similar compounds may possess analgesic properties. The mechanism by which these compounds exert their effects involves interaction with pain receptors, potentially offering new avenues for pain management therapies .

Agricultural Science

Pesticidal Applications:

this compound has been studied for its potential use as a botanical pesticide. Its structural components suggest it may act against various agricultural pests while being environmentally friendly compared to conventional pesticides. The incorporation of sulfamoyl groups has been linked to enhanced toxicity against specific insect species .

Plant Growth Regulation:

Research indicates that compounds with similar structures can influence plant growth and development. They may act as growth regulators, promoting beneficial growth responses in crops under stress conditions, such as drought or salinity.

Synthetic Methodologies

Organic Synthesis:

this compound serves as a versatile intermediate in organic synthesis. It facilitates the construction of more complex molecules through various chemical reactions, including coupling reactions and functional group transformations. This property is particularly valuable in pharmaceutical chemistry where complex molecular architectures are often required .

Catalytic Applications:

The compound's unique structure allows it to be employed in catalytic processes. For instance, it can serve as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of synthetic transformations .

Case Studies

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (): Combines a pyridine-sulfonamide core with a dichlorophenyl carbamate.

Methyl (3-hydroxyphenyl)-carbamate (): A simple phenyl carbamate with a hydroxyl substituent.

Asulam (Methyl ((4-aminophenyl)sulfonyl)carbamate) (): A herbicidal carbamate-sulfonamide hybrid.

Table 1: Comparative Structural and Physicochemical Properties

Physicochemical Properties

- Melting Points: ’s compound has a relatively high melting point (163–166°C), likely due to hydrogen bonding between sulfonamide and carbamoyl groups . The target compound’s indanol group may further influence crystallinity.

- Solubility: The hydroxyl group in the target compound could improve aqueous solubility compared to halogenated analogs (), though the dihydroindenol moiety might offset this by increasing hydrophobicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.